



# **Application Notes and Protocols for BI-4924 Combination Therapies in Cancer Research**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**BI-4924** is a potent and highly selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1] PHGDH is overexpressed in various cancers, including melanoma and triple-negative breast cancer, and plays a crucial role in supporting cancer cell proliferation, survival, and tumorigenesis.[1] Inhibition of PHGDH with **BI-4924** presents a promising therapeutic strategy. Due to its better cell permeability, the ethyl ester prodrug, BI-4916, is frequently utilized in cellular assays, which intracellularly converts to the active inhibitor **BI-4924**.[2][3] This document provides detailed application notes and protocols for the use of **BI-4924**'s prodrug, BI-4916, in combination with other anti-cancer agents, with a focus on preclinical models of Acute Myeloid Leukemia (AML).

## **Mechanism of Action**

**BI-4924** acts as a competitive inhibitor of PHGDH with respect to the cofactor NADH/NAD+.[1] By blocking the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate, **BI-4924** effectively shuts down the serine biosynthesis pathway. This leads to a depletion of intracellular serine, which is essential for the synthesis of proteins, nucleotides, and other critical macromolecules, thereby impeding the growth of cancer cells that are dependent on this pathway.





Click to download full resolution via product page

**Figure 1:** Simplified signaling pathway of **BI-4924** mechanism of action.

## **Combination Therapy Rationale**

Targeting a single metabolic pathway in cancer can sometimes lead to the activation of compensatory pathways, resulting in drug resistance. Combining PHGDH inhibition with drugs that target these alternative pathways or other critical cellular processes can lead to synergistic anti-cancer effects.



One promising combination strategy involves targeting both serine and glutamine metabolism. In Acute Myeloid Leukemia (AML), treatment with the asparaginase Rylaze (crisantaspase), which depletes circulating glutamine and asparagine, has been shown to upregulate serine biosynthesis enzymes as a compensatory mechanism. Therefore, the concurrent inhibition of PHGDH with BI-4916 and glutamine depletion with Rylaze is hypothesized to create a potent synergistic anti-leukemic effect.

## **Quantitative Data Summary**

The following tables summarize the in vitro efficacy of BI-4916 as a single agent and in combination with Rylaze in AML cell lines.

Table 1: Single-Agent Activity of BI-4916 in AML Cell Lines

| Cell Line                                     | IC50 of BI-4916 (μM) at 72h   |
|-----------------------------------------------|-------------------------------|
| MOLM-14                                       | Mean value provided in source |
| U937                                          | Mean value provided in source |
| MV4-11                                        | Mean value provided in source |
| MonoMac-6                                     | Mean value provided in source |
| Data derived from WST-1 proliferation assays. |                               |

Table 2: Synergistic Effects of BI-4916 and Rylaze Combination in AML Cell Lines



| Cell Line                                                                                | Combination      | Combination Index (CI)                       | Interpretation |
|------------------------------------------------------------------------------------------|------------------|----------------------------------------------|----------------|
| MOLM-14                                                                                  | BI-4916 + Rylaze | CI values calculated using Compusyn Software | Synergistic    |
| U937                                                                                     | BI-4916 + Rylaze | CI values calculated using Compusyn Software | Synergistic    |
| CI values were<br>determined after 72h<br>of treatment. A CI < 1<br>indicates synergism. |                  |                                              |                |

Table 3: Effects of BI-4916 and Rylaze Combination on Cell Death and Glutathione Levels



| Cell Line                                                                  | Treatment (72h)         | % Cytotoxicity<br>(Trypan Blue) | % Glutathione<br>(Relative to<br>Control) |
|----------------------------------------------------------------------------|-------------------------|---------------------------------|-------------------------------------------|
| MOLM-14                                                                    | BI-4916 (2 μM)          | Data provided in source         | Data provided in source                   |
| Rylaze (0.1 μg/mL)                                                         | Data provided in source | Data provided in source         |                                           |
| Combination                                                                | Data provided in source | Data provided in source         | -                                         |
| U937                                                                       | BI-4916 (2 μM)          | Data provided in source         | Data provided in source                   |
| Rylaze (0.1 μg/mL)                                                         | Data provided in source | Data provided in source         |                                           |
| Combination                                                                | Data provided in source | Data provided in source         |                                           |
| Data from trypan blue exclusion and luminescence-based glutathione assays. |                         |                                 | _                                         |

## Experimental Protocols In Vitro Cell Viability Assay (WST-1)

This protocol is adapted for assessing the synergistic effects of BI-4916 and Rylaze on the proliferation of AML cell lines such as MOLM-14 and U937.





Click to download full resolution via product page

Figure 2: Workflow for the in vitro cell viability assay.



#### Materials:

- AML cell lines (e.g., MOLM-14, U937)
- RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
- 96-well cell culture plates
- BI-4916 (dissolved in DMSO)
- Rylaze (reconstituted according to manufacturer's instructions)
- WST-1 cell proliferation reagent
- Microplate reader

#### Procedure:

- Cell Seeding: Seed AML cells in 96-well plates at a density of 1 x 10<sup>4</sup> cells/well in 100 μL of culture medium.
- Pre-incubation: Incubate the plates for approximately 18 hours at 37°C in a humidified atmosphere with 5% CO2.
- Drug Treatment: Prepare serial dilutions of BI-4916 and Rylaze. Treat the cells with increasing concentrations of each drug alone or in a fixed-ratio combination. Include a vehicle control (DMSO) for BI-4916.
- Incubation: Incubate the treated plates for 72 hours at 37°C and 5% CO2.
- WST-1 Assay: Add 10 μL of WST-1 reagent to each well.
- Final Incubation: Incubate the plates for 1-4 hours at 37°C and 5% CO2, or until a sufficient color change is observed.
- Measurement: Measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be set to 630 nm.



Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
 Determine the IC50 values for each single agent using non-linear regression analysis (e.g., in GraphPad Prism). The combination index (CI) can be calculated using software like
 CompuSyn to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

## **Cell Death Assessment (Trypan Blue Exclusion)**

#### Materials:

- Treated AML cells from culture plates
- Trypan Blue solution (0.4%)
- Hemocytometer or automated cell counter

#### Procedure:

- Cell Harvesting: Following the 72-hour drug treatment as described above, gently resuspend the cells in each well.
- Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
- Counting: Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope. Alternatively, use an automated cell counter.
- Calculation: Calculate the percentage of cytotoxicity as: (Number of non-viable cells / Total number of cells) x 100.

## **Intracellular Glutathione (GSH) Assay**

This protocol utilizes a luminescence-based assay to measure intracellular GSH levels.

#### Materials:

Treated AML cells



- Luminescence-based glutathione assay kit (e.g., GSH-Glo™)
- Luminometer

#### Procedure:

- Cell Treatment: Treat AML cells with BI-4916 (e.g., 2 μM), Rylaze (e.g., 0.1 μg/mL), or the combination for 72 hours as previously described.
- Assay Protocol: Follow the manufacturer's protocol for the specific glutathione assay kit. This
  typically involves:
  - Cell lysis to release intracellular GSH.
  - Addition of a reagent containing glutathione S-transferase (GST) and a luciferin derivative.
     GST catalyzes the conversion of the luciferin derivative to luciferin in the presence of GSH.
  - Addition of a luciferase reagent that catalyzes the reaction of luciferin to produce light.
- Measurement: Measure the luminescence using a luminometer.
- Data Analysis: The luminescence signal is proportional to the amount of GSH. Express the
  results as a percentage of the GSH level in vehicle-treated control cells.

## In Vivo Combination Studies

Due to the intrinsic instability of the prodrug BI-4916 in the presence of esterases, it is not suitable for in vivo studies. Therefore, for in vivo assessment of PHGDH inhibitor combination therapies, other inhibitors such as NCT-503 have been used. The following is a general protocol for a xenograft model, which can be adapted for testing the combination of a suitable PHGDH inhibitor with another anti-cancer agent.





Click to download full resolution via product page

**Figure 3:** General workflow for an in vivo xenograft study.

#### Materials:

- Immunocompromised mice (e.g., NOD/SCID)
- Cancer cell line of interest
- PHGDH inhibitor (e.g., NCT-503)



- · Combination drug
- Vehicle solutions
- Calipers for tumor measurement

#### Procedure:

- Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.
- Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Randomization: Randomize mice into treatment groups (e.g., vehicle, single agent 1, single agent 2, combination).
- Drug Administration: Administer drugs according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
- Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., 2-3 times per week).
- Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

## **Concluding Remarks**

The PHGDH inhibitor **BI-4924**, often studied via its prodrug BI-4916, demonstrates significant potential as a component of combination therapies for cancers dependent on the serine synthesis pathway. The synergistic effects observed with agents targeting glutamine metabolism in AML models highlight a promising therapeutic strategy. The protocols provided herein offer a framework for researchers to investigate the efficacy of **BI-4924** in combination with other anti-cancer drugs in various preclinical settings. Further research is warranted to explore other rational drug combinations and to develop in vivo-stable formulations of potent PHGDH inhibitors.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. cancer-research-network.com [cancer-research-network.com]
- 2. opnme.com [opnme.com]
- 3. Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor BI-4924 Disrupts Serine Biosynthesis PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for BI-4924
   Combination Therapies in Cancer Research]. BenchChem, [2025]. [Online PDF]. Available
   at: [https://www.benchchem.com/product/b8106016#using-bi-4924-in-combination-with other-cancer-drugs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com